Beryllium formate

Catalog No.
S1502596
CAS No.
1111-71-3
M.F
Be(CHO2)2
C2H2BeO4
M. Wt
99.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Beryllium formate

CAS Number

1111-71-3

Product Name

Beryllium formate

IUPAC Name

beryllium;diformate

Molecular Formula

Be(CHO2)2
C2H2BeO4

Molecular Weight

99.05 g/mol

InChI

InChI=1S/2CH2O2.Be/c2*2-1-3;/h2*1H,(H,2,3);/q;;+2/p-2

InChI Key

CBKLNOZTOBKSDK-UHFFFAOYSA-L

SMILES

[Be+2].C(=O)[O-].C(=O)[O-]

Synonyms

Beryllium formate.

Canonical SMILES

[Be+2].C(=O)[O-].C(=O)[O-]
  • Precursor for Beryllium Materials

    Beryllium formate can be used as a precursor for synthesizing other beryllium compounds with specific properties. For instance, research suggests it can be decomposed to form high-purity beryllium oxide (BeO) nanoparticles useful in various fields including catalysis and optics [].

  • Study of Beryllium Coordination Chemistry

    Beryllium formate can be employed as a model compound to study the coordination chemistry of beryllium. Coordination chemistry investigates how beryllium interacts with other molecules to form complexes. Understanding these interactions is crucial for designing new beryllium-based materials with tailored properties.

Limitations and Safety Considerations:

It's important to note that research on beryllium formate is limited compared to other beryllium compounds. Additionally, beryllium is a hazardous material due to its lung toxicity []. Therefore, research involving beryllium formate requires strict safety protocols and handling procedures.

Beryllium formate is a chemical compound with the formula C2_2H2_2BeO4_4. It is characterized as a beryllium salt of formic acid, where beryllium is in the +2 oxidation state. This compound typically appears as a white powder and has a melting point exceeding 249.85°C. Beryllium formate is known to be very slowly hydrolyzed by water and is insoluble in organic solvents, which makes it unique among other metal formates .

, particularly involving its formation and decomposition. The synthesis of beryllium formate commonly occurs through the reaction of beryllium hydroxide or beryllium oxide with formic acid:

Be OH 2+2HCOOHBe HCOO 2+2H2O\text{Be OH }_2+2\text{HCOOH}\rightarrow \text{Be HCOO }_2+2\text{H}_2\text{O}

Additionally, beryllium formate can undergo hydrolysis in aqueous solutions, leading to the formation of beryllium ions and formic acid under certain conditions

Beryllium formate can be synthesized using several methods:

  • Reaction with Formic Acid: As mentioned earlier, reacting beryllium hydroxide or beryllium oxide with formic acid yields beryllium formate.
    BeO+2HCOOHBe HCOO 2+2H2O\text{BeO}+2\text{HCOOH}\rightarrow \text{Be HCOO }_2+2\text{H}_2\text{O}
  • Precipitation from Aqueous Solutions: Beryllium salts can also be precipitated from aqueous solutions containing formate ions.

These methods highlight the versatility in synthesizing this compound for various applications .

Interaction studies involving beryllium formate focus on its reactivity with other chemical species. For instance, pressure-jump studies have been conducted to understand its formation kinetics in aqueous solutions. These studies reveal insights into how beryllium ions interact with various ligands and solvents, which is crucial for developing more efficient synthesis routes for metal complexes .

Beryllium formate shares similarities with several other metal formates and compounds containing beryllium. Below is a comparison highlighting its uniqueness:

CompoundFormulaSolubilityToxicity Level
Beryllium FormateC2_2H2_2BeO4_4Insoluble in organic solvents; slowly hydrolyzed by waterHigh (carcinogenic)
Magnesium FormateC4_4H6_6MgO4_4Soluble in waterLow
Calcium FormateC4_4H6_6CaO4_4Soluble in waterLow
Zinc FormateC4_4H6_6ZnO4_4Soluble in waterModerate

Beryllium formate is unique due to its high toxicity and specific reactivity patterns compared to other metal formates, which generally exhibit lower toxicity levels and different solubility characteristics .

Beryllium Formate as a Model Compound for Coordination Studies

Beryllium formate’s structural simplicity and well-defined coordination behavior make it an ideal system for probing beryllium’s interaction with oxygen-donor ligands. The compound crystallizes as a white powder with a decomposition temperature exceeding 250°C, forming a basic formate (Be₄O(HCOO)₆) upon heating [5]. Its insolubility in organic solvents and slow hydrolysis in water [5] provide a stable platform for studying ligand exchange dynamics under controlled conditions.

The synthesis of beryllium formate typically involves the reaction of beryllium hydroxide or oxide with formic acid, yielding a product with a tetrahedral coordination geometry around the beryllium center [5]. This geometry is consistent with beryllium’s preference for four-coordinate complexes, a trend observed across its compounds due to its small ionic radius (≈0.27 Å) [6]. The formate ligands in Be(OOCH)₂ act as bridging or terminal donors, enabling the formation of polymeric networks in the solid state [3]. Such structural features are pivotal for understanding how beryllium coordinates with carboxylate groups in more complex biological or synthetic systems.

Table 1: Synthesis Methods for Beryllium Formate
MethodReactantsConditionsProduct
Acid-base reactionBe(OH)₂ + 2HCOOHRoom temperature, aqueousBe(OOCH)₂ + 2H₂O
Oxide dissolutionBeO + 2HCOOHHeated, anhydrousBe(OOCH)₂ + H₂O

Electronic and Steric Influences on Complex Formation

Beryllium’s high charge density and small size impose stringent electronic and steric constraints on its coordination complexes. Density functional theory (DFT) analyses of amido-beryllium systems reveal that the Be–N σ-bond is highly polarized toward nitrogen, with minimal π-backdonation due to beryllium’s lack of accessible d-orbitals [2]. This polarization results in ligand-dominated frontier orbitals, making beryllium complexes highly susceptible to nucleophilic attack.

Steric effects profoundly influence the stability of beryllium formate derivatives. Bulky substituents on formate ligands disrupt the ideal tetrahedral geometry around beryllium, leading to strained structures or decomposition. For example, the introduction of aryl groups in amido-beryllium complexes increases Be–N bond lengths by 0.1–0.3 Å compared to alkyl-substituted analogues [2]. Conversely, smaller ligands like formate permit dense packing in the crystal lattice, enhancing thermal stability [5].

Table 2: Ligand Binding Affinities for Beryllium²⁺
Ligand TypeFunctional GroupRelative Affinity
CarboxylateRCOO⁻1.0 (reference)
AlcoholROH0.7
AldehydeRCHO0.5
EsterRCOOR'0.3

The interplay between electronic and steric factors is exemplified in beryllium formate’s hydrolysis behavior. While the compound is hydrolytically stable in pure water, the addition of competing ligands (e.g., pyridine) accelerates decomposition by displacing formate ions [5]. This ligand substitution process is entropy-driven, as the release of multiple formate ions offsets the enthalpy cost of breaking Be–O bonds [3].

UNII

B0B3306110

Other CAS

1111-71-3

Dates

Last modified: 07-17-2023

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